N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide
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Overview
Description
N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, with a dimethylamino group and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with 2-bromopyridine under specific conditions to form the pyrrolidin-2-ylpyridine intermediate . This intermediate is then reacted with N,N-dimethylpropanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(pyrrolidin-2-yl)pyridin-2-yl)propanamide
- N,N-dimethyl-3-(pyrrolidin-2-yl)pyridin-3-yl)propanamide
Uniqueness
N,N-dimethyl-3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanamide is unique due to the specific positioning of the pyrrolidine and pyridine rings, which can influence its binding affinity and selectivity towards certain biological targets.
Properties
IUPAC Name |
N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12/h3,5-6,12,15H,4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKQNOGNYETBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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